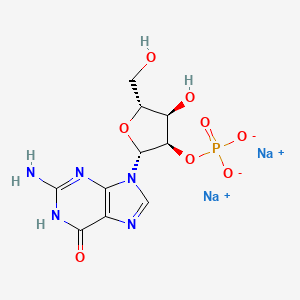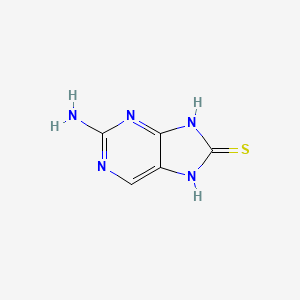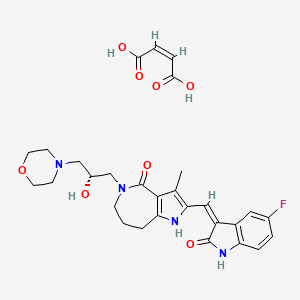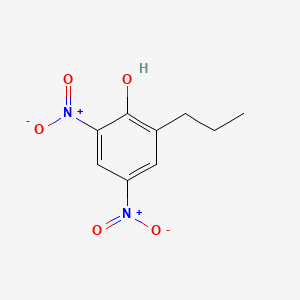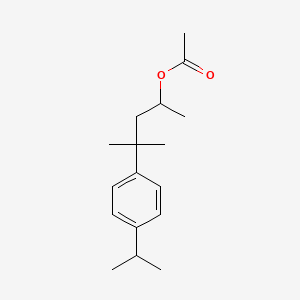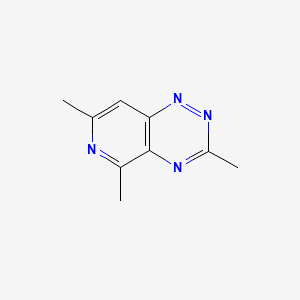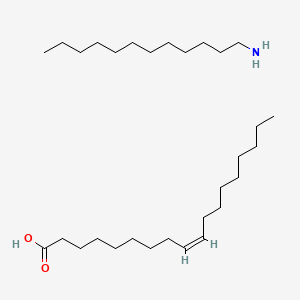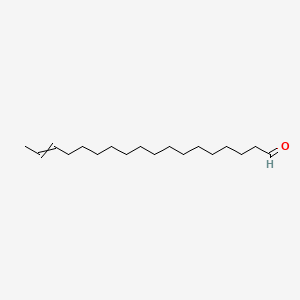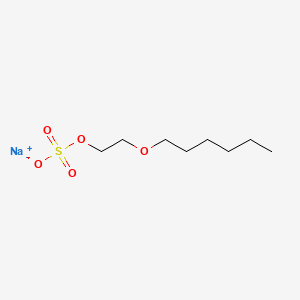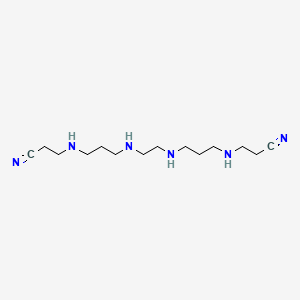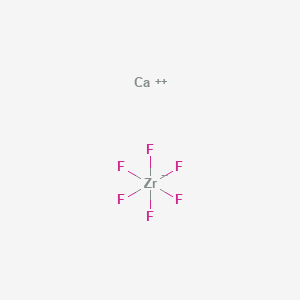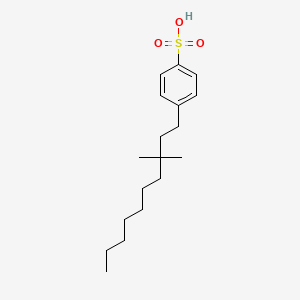
p-(3,3-Dimethyldecyl)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-(3,3-Dimethyldecyl)benzenesulfonic acid: is an organic compound with the molecular formula C18H30O3S . It is a member of the benzenesulfonic acid family, characterized by a benzene ring substituted with a sulfonic acid group and a 3,3-dimethyldecyl chain. This compound is known for its surfactant properties and is used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-(3,3-Dimethyldecyl)benzenesulfonic acid typically involves the sulfonation of benzene derivatives. The process begins with the alkylation of benzene using 3,3-dimethyldecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting alkylbenzene is then sulfonated using concentrated sulfuric acid or oleum to introduce the sulfonic acid group .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where benzene and 3,3-dimethyldecyl chloride are mixed with a catalyst. The reaction mixture is then treated with sulfuric acid under controlled temperature and pressure conditions to ensure complete sulfonation. The product is purified through distillation and crystallization processes to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: p-(3,3-Dimethyldecyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under basic conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates and sulfinates.
Substitution: Sulfonamides and sulfonate esters.
Aplicaciones Científicas De Investigación
Chemistry: p-(3,3-Dimethyldecyl)benzenesulfonic acid is used as a surfactant in various chemical reactions to enhance solubility and reaction rates. It is also employed as a catalyst in organic synthesis .
Biology: In biological research, this compound is used to study the effects of surfactants on cell membranes and protein interactions. It is also utilized in the formulation of detergents and cleaning agents .
Industry: this compound is widely used in the production of detergents, emulsifiers, and dispersants. It is also employed in the formulation of lubricants and anti-corrosion agents .
Mecanismo De Acción
The mechanism of action of p-(3,3-Dimethyldecyl)benzenesulfonic acid is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This property enables it to solubilize and disperse various substances, making it effective in cleaning and emulsification processes .
Comparación Con Compuestos Similares
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used in similar applications but lacks the hydrophobic alkyl chain.
p-Toluenesulfonic acid: Contains a methyl group instead of the 3,3-dimethyldecyl chain, used as a catalyst and in organic synthesis.
p-Dodecylbenzenesulfonic acid: Similar structure with a longer alkyl chain, used in detergents and surfactants.
Uniqueness: p-(3,3-Dimethyldecyl)benzenesulfonic acid is unique due to its specific alkyl chain length and branching, which provide distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions .
Propiedades
Número CAS |
24271-18-9 |
|---|---|
Fórmula molecular |
C18H30O3S |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
4-(3,3-dimethyldecyl)benzenesulfonic acid |
InChI |
InChI=1S/C18H30O3S/c1-4-5-6-7-8-14-18(2,3)15-13-16-9-11-17(12-10-16)22(19,20)21/h9-12H,4-8,13-15H2,1-3H3,(H,19,20,21) |
Clave InChI |
MTRVEHNLNAYRTF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C)(C)CCC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



